Journal Name:Progress in Energy
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Machine learning based prediction model for single event burnout hardening design of power MOSFETs
Progress in Energy ( IF 0 ) Pub Date: 2023-07-12 , DOI: 10.1016/j.mejo.2023.105893
Aiming at the interaction between different hardening techniques and the search for the optimal hardening scheme, we propose a machine learning based prediction model for single event burnout (SEB) hardening design of power MOSFETs in this paper. The feedforward neural networks are used to build the prediction model, which covers at least three commonly used SEB hardening techniques considering their interaction and predicts the variations in the radiation tolerance and the critical electrical parameters under the complex hardening conditions. Then, based on the prediction model, we can search for the optimal value of each hardening parameter to obtain the optimal hardening scheme, for which the radiation hardness can be greatly improved while keeping the critical electrical parameters at an acceptable level using the search algorithm. The prediction model proposed in this paper provides a new research method for the radiation hardening design of aerospace electronic devices, and it effectiveness has been successfully verified by the TCAD simulations.
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Potential and electric field analysis of field plated AlGaN/GaN HEMT for high voltage applications using 2-D analytical approach
Progress in Energy ( IF 0 ) Pub Date: 2023-05-29 , DOI: 10.1016/j.mejo.2023.105857
A physics-based 2-D analytical model is developed for field plated AlGaN/GaN high electron mobility transistor (HEMT) and the effect of field plate on potential and electric field is analyzed. The complete generalized theory developed includes the dependence of electric field and electric potential distribution on (i) different dielectric materials and (ii) dielectric thickness below the field plate. An extensive study of the effect of various non-field plate parameters such as doping concentration in the AlGaN layer, drain source voltage, and gate source voltage has also been carried out. It is observed that with the introduction of field plate, primary peak of electric field gets reduced and redistribution of electric field occurs in a better way with the introduction of much smaller secondary electric field peak. This leads to improved breakdown voltage thus making the device suitable for high voltage applications. The analytical results are also compared with the simulated results extracted with ATLAS 2D device simulation. The good agreement validates the analytical approach.
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Revolutionizing wireless communication: A review perspective on design and optimization of RF MEMS switches
Progress in Energy ( IF 0 ) Pub Date: 2023-07-01 , DOI: 10.1016/j.mejo.2023.105891
Micro Electro Mechanical System (MEMS) technology revolutionized electronics by enabling miniaturization and integration of components like sensors, actuators, & switches. MEMS switches offer advantages over conventional switches, with Radio Frequency (RF) MEMS switches gaining attention in wireless communication systems. Designing and optimizing RF MEMS switches necessitate a profound comprehension of their electromagnetic and mechanical behavior, achieved using simulation and optimization techniques. This review provides an overview of different optimization techniques, including Finite Difference Time Domain (FDTD), Finite Element Method (FEM), Method of moments (MoM), Taguchi method, Response Surface Method (RSM), Artificial Neural Network (ANN) model and Evolutionary Algorithm (EA) based model, with the ANN and EA model being the most efficient due to its capability to handle complex designs and provide accurate predictions. This review aims to provide insights into the current state-of-the-art in RF MEMS switch design and optimization, stimulating further research to address existing challenges and limitations.
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A peak-current mode boost converter with fast linear transient response
Progress in Energy ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.mejo.2023.105897
This paper proposes a peak-current mode boost converter with fast linear transient response. To achieve this, a fast linear transient response circuit is proposed, which can directly reflect the change in the input voltage to the voltage on the zero-compensation capacitor of the error amplifier, thus effectively reducing the transient ripple and recovery time of the output voltage. The proposed circuit was simulated using a 90 nm BCD process. Results show that when the power supply voltage changes from 1.8V to 2.4V, the overshoot of the output voltage reduced from 189 mV to 62 mV, and the recovery time reduced from 117μs to 73μs. Similarly, when the power supply voltage changes from 2.4V to 1.8V, the undershoot of the output voltage reduced from 161 mV to 68 mV, and the recovery time reduced from 90μs to 45μs. In addition, the converter only occupies an area of 0.92 mm2. Its quiescent current is only 19 μA and the work efficiency is higher than 90%.
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A monolithic light scattering particle CMOS sensor for integrated optics application
Progress in Energy ( IF 0 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.mejo.2023.105898
Monolithic CMOS sensor Particulate matter (PM) pollution in the air seriously endangers human health. The concentration of PM becomes an important indicator of the air quality. Traditional PM detector is generally based on MCU system, in which an embedded algorithm is used for counting the number of the scattered pulses. In the paper, a monolithic light scattering particle CMOS sensor is proposed and designed. The novel PM sensor IC, which combines the photometer method with CMOS circuit, can replace the traditional embedded system, with the benefits of high speed, high precision while low cost. The designed sensor shows the detection speed less than 2 μs, the detection error less than 0.01 mg/m3, and the overall layout area less than 1 mm2. The novel particle CMOS sensor proposed in this paper shows rapid and high-precision detection, while also reducing the manufacturing cost. It can be applied widely in the particle sensing scenarios, including the air pollution and water quality checking, etc..
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A 0.053 mm2 10-bit 10-ks/s 40-nW SAR ADC with pseudo single ended switching procedure for bio-related applications
Progress in Energy ( IF 0 ) Pub Date: 2023-06-23 , DOI: 10.1016/j.mejo.2023.105868
This paper presents a power and area efficient pseudo single ended switching ADC for portable biomedical signal monitoring applications. The switching method features an 8-bit binary-weighted DAC array with a novel layout method called limited bottom-plate routing (LBPR) maintaining both feasibility and symmetry, a dynamic biased comparator and dynamic control logic. As a result, the proposed ADC saves 96.7% power consumption and 87.5% area occupation compared with conventional SAR ADC. Also, a novel DAC array layout method is promoted maintaining both feasibility and symmetry. A prototyped chip including a proposed ADC is fabricated in a 0.13 μm CMOS process. On condition of 0.6 V supply voltage and 10 kS/s sampling rate, the measured signal-to-noise-distortion (SNDR) and spurious free dynamic range (SFDR) are 57.8 dB and 64.3 dB, respectively. Besides, the ADC consumes only 40 nW power and 0.053 mm2 area achieving a figure-of-merit (FoM) of 6.26 fJ/conversion-step. Low power and low area occupation make it a good candidate for biomedical signal monitoring applications.
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A 6–18 GHz bulk CMOS three-stage gain-compensation amplifier for phased-array radar system
Progress in Energy ( IF 0 ) Pub Date: 2023-06-13 , DOI: 10.1016/j.mejo.2023.105869
A fully integrated 6–18 GHz bulk CMOS ultra-wideband (UWB) gain-compensation amplifier for phased-array radar system based on SMIC 40-nm CMOS process is presented in this paper. Combined with dual-branch input matching network, three-stage cascaded amplification and both the inductive series- and shunt-peaking techniques, the gain 3-dB bandwidth (BW) is further extended. The fabricated UWB amplifier achieves a flat gain of 8.7–13.3 dB and an averaged noise figure (NF) of 5.75 dB with input return loss better than −15.1 dB. Measured input 1-dB compression point (IP1dB) is −11.9 dBm at 12 GHz. The UWB amplifier totally consumes 33.6 mW from a 1.2-V supply and occupies an area of 0.337 mm2.
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A 6.435-nW, 26.2-ppm/°C hybrid bandgap reference with stacked ΔVGS compensation in sub-threshold region
Progress in Energy ( IF 0 ) Pub Date: 2023-06-01 , DOI: 10.1016/j.mejo.2023.105859
This paper illustrates a methodology to design an ultra-low power hybrid bandgap reference (HBR) with high accuracy to counteract the effect of temperature using single BJT and MOSFETs working in subthreshold region. Based on compensated VBE and ΔVth, the study provides a new insight into compensation of complementary-to-absolute-temperature (CTAT) voltage with a nano-watt proportional-to-absolute-temperature (PTAT) voltage generator with reduced threshold voltage-induced process variation. Designed in a 180 nm CMOS process, the circuit has a measured temperature coefficient of 26.2 ppm/°C with a wide temperature range of −40 °C∼125 °C and an overall variation coefficient of 0.234% among 9 chips with an active area of 0.0264 mm2. The experimental result shows that the proposed HBR circuit can operate with a supply voltage down to 1.1 V and a full frequency PSRR of better than −35 dB while the power consumption is only 6.435 nW.
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A fault-tolerant resource locking protocol for multiprocessor real-time systems
Progress in Energy ( IF 0 ) Pub Date: 2023-05-10 , DOI: 10.1016/j.mejo.2023.105809
This paper presents the first fault-tolerant resource locking protocol for multiprocessor real-time systems. Resource locking protocols control access to shared resources in real-time systems. Most of the previous studies in resource locking protocols have focused on decreasing blocking time and resource conflicts. The use of such protocols in multiprocessor safety-critical real-time systems necessitates fault tolerance in the design of these systems. However, in research focused on multiprocessor real-time systems, fault tolerance has received low attention in resource allocation studies. In addition, many solutions proposed to improve the reliability in real-time scheduling ignored resource models in their task model. This paper proposes a novel fault-tolerant resource locking protocol, called FTPIA-NPCS, which considers transient faults in shared resources. FTPIA-NPCS proposes a checkpointing-based fault-tolerant mechanism to recover from errors caused by transient faults. In this mechanism, a checkpoint is taken from the tasks, before each resource allocation. In addition to providing fault tolerance, FTPIA-NPCS solves the problem of priority inversion in NPCS protocol for periodic tasks with hard deadlines. The simulation results demonstrate that FTPIA-NPCS tolerates at least one transient fault in resources for each execution of the periodic tasks with 15% blocking time overhead in comparison to its non-fault-tolerant configuration, called PIA-NPCS. Furthermore, the blocking time of higher-priority tasks is minimized in comparison to PIA-NPCS. An analytical evaluation of the protocol supports the simulation results.
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A Reconfigurable 8-to-10-bit 20-to-5-GS/s time-interleaved time-domain ADC
Progress in Energy ( IF 0 ) Pub Date: 2023-05-17 , DOI: 10.1016/j.mejo.2023.105836
This paper presents a 16-way time-interleaved (TI) time-domain (TD) analog-to-digital converter (ADC) with full multiplexing of hardware resources and highly synchronous reconfigurable from 8-to-10-bit 20-to-5-GS/s accuracy and speed for multi-standard communication systems. A gain reconfigurable voltage-to-time converter (VTC) with high-precision RF sampling circuitry is proposed to achieve an input bandwidth greater than 18 GHz and an SFDR of 49.93 dB in 20-GS/s mode. The high-resolution, low-jitter time-to-digital converter (TDC) exploits ring-oscillation (RO) dual-channel multiplexing to mitigate inter-channel mismatch and introduces a time-amplifier (TA) based on the discharge time difference to determine the order of the rising edge corresponding to the differential signal. Fabricated in a 40-nm CMOS process, the ADC can be configured as a 5-GS/s 10-b, 10-GS/s 9-b, or 20-GS/s 8-b converter. It demonstrates the 50.81-/46.67-/36.79-dB SNDR and 56.42-/54.59-/45.77-dB SFDR at the Nyquist input frequencies corresponding to the three modes mentioned above, with the power consumption of 83.6-/103.7-/139.3-mW contributing to Walden figure-of-merit (FoMW) value of 59.0-/58.9-/123.4- fJ/conversion-step.
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